
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is a complex organic compound that features a benzoate core with various functional groups, including an amino group, a fluoro substituent, and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through a series of reactions starting from commercially available precursors
Introduction of the Fluoro Group: The fluoro substituent can be introduced using electrophilic fluorination reagents such as Selectfluor.
Attachment of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro group can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while substitution of the fluoro group can produce various substituted benzoates .
Applications De Recherche Scientifique
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The oxetane ring, for example, can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate: This compound is similar but has a methyl ester instead of an ethyl ester.
4-Amino-3-fluorobenzoic acid: Lacks the oxetane ring and the ethyl ester group.
Ethyl 4-amino-3-fluorobenzoate: Similar but lacks the oxetane ring
Uniqueness
Ethyl (S)-4-amino-3-fluoro-5-((oxetan-2-ylmethyl)amino)benzoate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity. The combination of the fluoro group and the oxetane ring makes this compound particularly interesting for medicinal chemistry applications .
Propriétés
Formule moléculaire |
C13H17FN2O3 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
ethyl 4-amino-3-fluoro-5-[[(2S)-oxetan-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C13H17FN2O3/c1-2-18-13(17)8-5-10(14)12(15)11(6-8)16-7-9-3-4-19-9/h5-6,9,16H,2-4,7,15H2,1H3/t9-/m0/s1 |
Clé InChI |
JDBRSVGHRWCTET-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C1=CC(=C(C(=C1)F)N)NC[C@@H]2CCO2 |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)F)N)NCC2CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


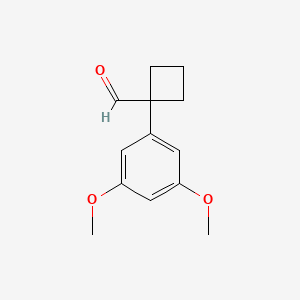
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
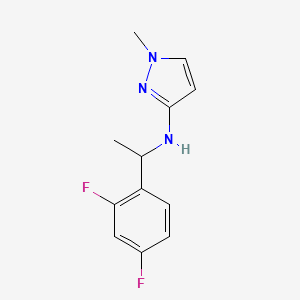
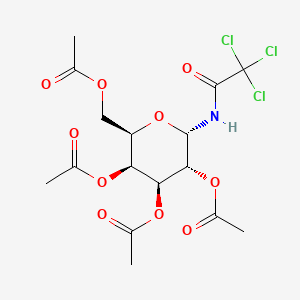
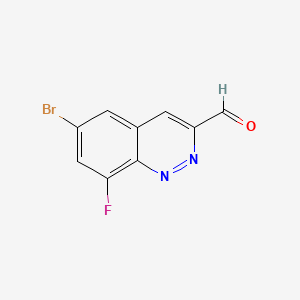
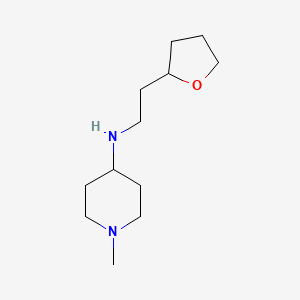
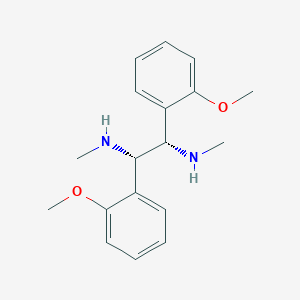

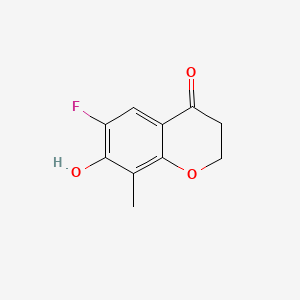

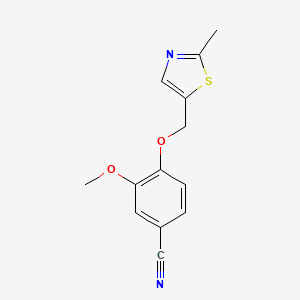

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
